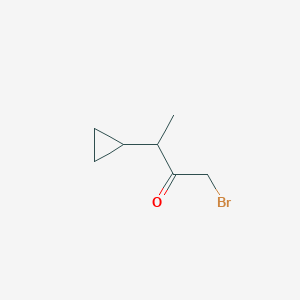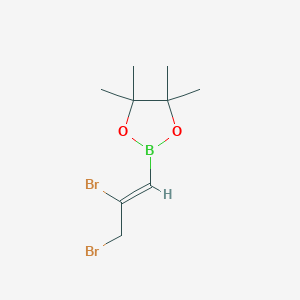
Methyl 2-(4-chloropyrimidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de méthyle 2-(4-chloropyrimidin-5-yl) est un composé organique de formule moléculaire C7H7ClN2O2. Il s’agit d’un dérivé de la pyrimidine, un composé organique aromatique hétérocyclique semblable à la pyridine. Ce composé est souvent utilisé dans diverses réactions chimiques et trouve des applications dans la recherche scientifique, en particulier dans les domaines de la chimie et de la biologie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate de méthyle 2-(4-chloropyrimidin-5-yl) implique généralement la réaction de la 4-chloropyrimidine avec le bromoacétate de méthyle en présence d’une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
Dans les milieux industriels, la production de l’acétate de méthyle 2-(4-chloropyrimidin-5-yl) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir la qualité et le rendement constants du produit .
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de méthyle 2-(4-chloropyrimidin-5-yl) subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de chlore du cycle pyrimidine peut être substitué par d’autres nucléophiles.
Réactions d’oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Hydrolyse : Le groupe ester peut être hydrolysé pour former l’acide correspondant.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, souvent en présence d’une base comme l’hydrure de sodium.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent diverses pyrimidines substituées.
Oxydation : Les produits comprennent des dérivés oxydés du composé d’origine.
Réduction : Des dérivés réduits du composé.
Applications De Recherche Scientifique
L’acétate de méthyle 2-(4-chloropyrimidin-5-yl) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Employé dans l’étude des interactions enzymatiques et comme élément constitutif de composés bioactifs.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse d’agents antiviraux et anticancéreux.
Industrie : Utilisé dans la production d’agrochimiques et de produits pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action de l’acétate de méthyle 2-(4-chloropyrimidin-5-yl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l’application spécifique et des dérivés formés à partir du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de méthyle 2-(2-chloropyrimidin-4-yl) : Un autre dérivé de la pyrimidine présentant des propriétés chimiques similaires.
Acétate de méthyle 2-(2-chloropyrimidin-5-yl) : Un composé étroitement lié présentant de légères différences structurales.
Unicité
L’acétate de méthyle 2-(4-chloropyrimidin-5-yl) est unique en raison de son motif de substitution spécifique sur le cycle pyrimidine, ce qui lui confère une réactivité chimique et une activité biologique distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C7H7ClN2O2 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
methyl 2-(4-chloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3 |
Clé InChI |
GBANKVZPEGIZGB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CN=CN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)


![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)



![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
![6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)
